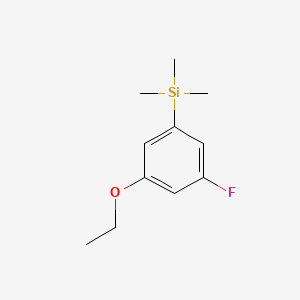![molecular formula C12H20N2O4 B13683947 2-[Boc(2-cyanoethyl)amino]butanoic Acid](/img/structure/B13683947.png)
2-[Boc(2-cyanoethyl)amino]butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Boc(2-cyanoethyl)amino]butanoic Acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Boc(2-cyanoethyl)amino]butanoic Acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Boc(2-cyanoethyl)amino]butanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[Boc(2-cyanoethyl)amino]butanoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Boc(2-cyanoethyl)amino]butanoic Acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis. Upon removal of the Boc group, the free amino group can participate in various biochemical and chemical reactions, targeting specific molecular pathways and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-((2-cyanoethyl)amino)butanoic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected compound used in organic synthesis.
Uniqueness
2-[Boc(2-cyanoethyl)amino]butanoic Acid is unique due to its combination of a Boc protecting group and a cyanoethyl group. This dual functionality allows for selective reactions and modifications, making it a valuable intermediate in complex synthetic pathways.
Properties
Molecular Formula |
C12H20N2O4 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C12H20N2O4/c1-5-9(10(15)16)14(8-6-7-13)11(17)18-12(2,3)4/h9H,5-6,8H2,1-4H3,(H,15,16) |
InChI Key |
LQPPIDLNWHFSST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N(CCC#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


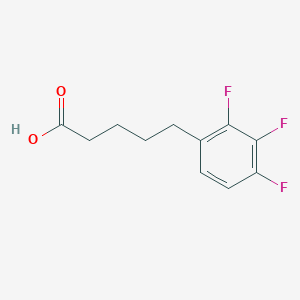
![8-Bromo-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13683882.png)
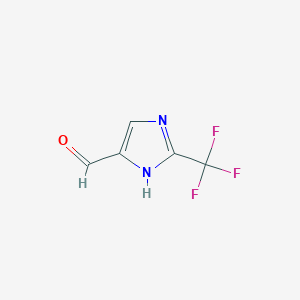
![Naphtho[1,2-b]furan-2,3-dione](/img/structure/B13683890.png)
![5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B13683895.png)

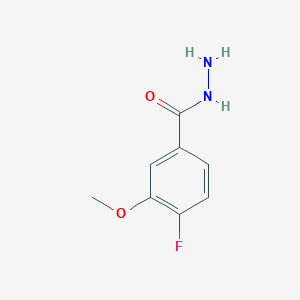
![3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683912.png)
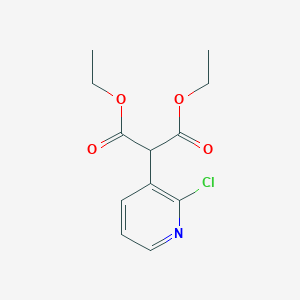
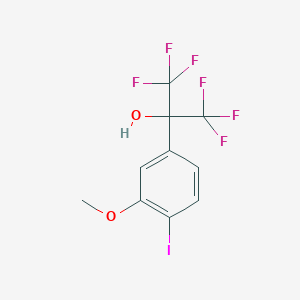
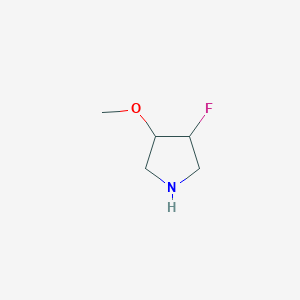
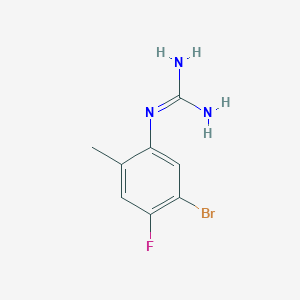
![1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-](/img/structure/B13683933.png)
